ALW-II-49-7
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Overview
Description
Preparation Methods
The synthesis of ALW-II-49-7 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and purities for research purposes .
Chemical Reactions Analysis
ALW-II-49-7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ALW-II-49-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EphB2 kinase and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of EphB2 in cellular processes such as cell migration, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases where EphB2 is implicated.
Mechanism of Action
ALW-II-49-7 exerts its effects by selectively inhibiting the activity of the EphB2 kinase. This inhibition prevents the phosphorylation of the tyrosine kinase domain, thereby blocking the downstream signaling pathways involved in cell growth, migration, and survival. The molecular targets and pathways involved include the Eph receptor-ephrin ligand interactions and the subsequent activation of intracellular signaling cascades .
Comparison with Similar Compounds
ALW-II-49-7 is unique in its high selectivity and potency for EphB2 kinase compared to other similar compounds. Some of the similar compounds include:
ALW-II-38-3: Another selective inhibitor of EphA3 with an affinity binding measurement of 240 nM.
Sitravatinib: A multi-kinase inhibitor that targets several kinases, including Eph receptors.
NVP-BHG712: An inhibitor of EphB4 kinase with applications in cancer research.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications.
Properties
Molecular Formula |
C21H17F3N4O2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17F3N4O2/c1-12-5-6-13(8-18(12)27-17-7-14(19(25)29)10-26-11-17)20(30)28-16-4-2-3-15(9-16)21(22,23)24/h2-11,27H,1H3,(H2,25,29)(H,28,30) |
InChI Key |
SAAYRHKJHDIDPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ALWII497; ALW II 49 7; ALW-II-49-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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